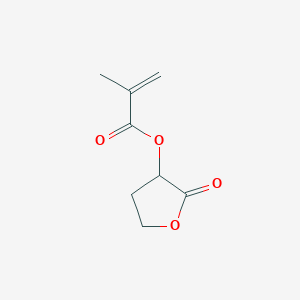

(2-oxooxolan-3-yl) 2-methylprop-2-enoate

Description

Properties

IUPAC Name |

(2-oxooxolan-3-yl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-5(2)7(9)12-6-3-4-11-8(6)10/h6H,1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSUJHKWXLIQKEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90458652 | |

| Record name | alpha-methacryloyloxy-gamma-butyrolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195000-66-9 | |

| Record name | γ-Butyrolactone methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=195000-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-methacryloyloxy-gamma-butyrolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 2-methyl-, tetrahydro-2-oxo-3-furanyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of 5-oxotetrahydrofuran-3-yl methacrylate

An In-Depth Technical Guide to 5-Oxotetrahydrofuran-3-yl Methacrylate: Properties, Synthesis, and Applications

Introduction

5-Oxotetrahydrofuran-3-yl methacrylate (OTFMA), also known as β-Hydroxy-γ-butyrolactone Methacrylate, is a functional monomer of significant interest to researchers in polymer science, materials chemistry, and drug delivery.[1][2] Its unique bifunctional structure, combining a polymerizable methacrylate group with a reactive γ-butyrolactone ring, offers a versatile platform for the design of advanced polymers with tailored properties such as degradability and hydrophilicity. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of OTFMA, with a particular focus on its relevance to drug development professionals.

The lactone moiety serves as a hydrolytically sensitive linkage, enabling the creation of biodegradable polymers, a critical attribute for transient medical devices and controlled drug release systems. The methacrylate group allows for straightforward polymerization using well-established techniques like free-radical polymerization, providing excellent control over the final polymer's molecular weight and architecture. Understanding the interplay between these two functional groups is key to harnessing the full potential of OTFMA in sophisticated biomedical and technological applications.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of OTFMA are fundamental to its handling, polymerization, and the properties of the resulting polymers. As a derivative of both methacrylic acid and γ-butyrolactone, its properties are a composite of these two structural motifs.

Structural and General Properties

OTFMA is a cyclic ester containing a methacrylate functional group. The five-membered lactone ring introduces a degree of polarity and potential for hydrogen bonding, while the methacrylate tail provides the capacity for polymerization.

Caption: Chemical structure of 5-oxotetrahydrofuran-3-yl methacrylate.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 130224-95-2 | [1][3] |

| Molecular Formula | C₈H₁₀O₄ | [1][3] |

| Molecular Weight | 170.16 g/mol | [1][3] |

| Appearance | White/colorless powder, lump, or clear liquid | [4] |

| Physical State (at 20°C) | Solid | [4] |

| Melting Point | 21 °C | [3][4] |

| Flash Point | 152 °C | [3] |

| Boiling Point (Predicted) | 296.8 ± 33.0 °C | |

| Solubility | Soluble in methanol | [4] |

| Storage Temperature | 0-10 °C, Refrigerated | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure and purity of the monomer.

-

Infrared (IR) Spectroscopy : The IR spectrum of OTFMA is expected to show characteristic absorption bands for the functional groups present. Key peaks include a strong carbonyl (C=O) stretching band from the lactone around 1770-1790 cm⁻¹ and another strong C=O stretch from the methacrylate ester around 1720-1730 cm⁻¹.[5] Additionally, a C=C stretching vibration from the vinyl group will appear around 1630-1640 cm⁻¹.[5]

Synthesis and Purification

The synthesis of OTFMA is typically achieved through the esterification of its precursor, 3-hydroxy-γ-butyrolactone. The choice of synthetic route can impact yield, purity, and scalability.

Synthetic Pathway

The most common and direct method for synthesizing OTFMA is the reaction of 3-hydroxy-γ-butyrolactone with a methacrylic acid derivative, such as methacryloyl chloride or methacrylic anhydride, in the presence of a base.[7][8]

Causality: The hydroxyl group on the lactone ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methacryloyl chloride. A non-nucleophilic base, like triethylamine or pyridine, is used to scavenge the HCl byproduct, driving the reaction to completion and preventing unwanted side reactions.

Caption: General workflow for the synthesis of OTFMA.

Example Synthesis Protocol

This protocol is a representative procedure based on standard esterification methods.[8]

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-hydroxy-γ-butyrolactone (1.0 eq) and a suitable inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cooling: Cool the flask to 0 °C using an ice bath.

-

Base Addition: Add triethylamine (1.1 eq) to the stirred solution.

-

Acylation: Add methacryloyl chloride (1.05 eq) dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure OTFMA.

Chemical Properties and Reactivity

Free-Radical Polymerization

The methacrylate group of OTFMA readily undergoes free-radical polymerization, initiated by thermal or photochemical initiators like azobisisobutyronitrile (AIBN) or benzoin derivatives.

Mechanism: The initiator generates free radicals, which attack the double bond of the OTFMA monomer, creating a new radical species. This process propagates as the new radical adds to subsequent monomer units, forming a polymer chain. The polymerization is typically performed in solution or bulk and must be conducted under an inert atmosphere to prevent oxygen from inhibiting the reaction.[9][10] Commercial OTFMA is stabilized with inhibitors like hydroquinone monomethyl ether (MEHQ) to prevent premature polymerization during storage; these may need to be removed prior to use.

Hydrolytic Degradability of the Lactone Ring

A key feature of polymers derived from OTFMA is their potential for degradation via hydrolysis of the pendant lactone rings. This process is catalyzed by acid or base and results in the cleavage of the ester bond within the ring, converting it to a carboxylic acid and a primary alcohol.[11]

Significance in Drug Delivery: This hydrolytic instability is highly desirable for creating biodegradable materials. In a physiological environment (pH ~7.4), the lactone rings can slowly hydrolyze, leading to the breakdown of the polymer matrix and the controlled release of an encapsulated therapeutic agent. The rate of degradation can be tuned by copolymerizing OTFMA with other monomers to alter the polymer's overall hydrophilicity and steric environment.[12][13]

Caption: Conceptual pathway for polymer degradation and drug release.

Applications in Research and Drug Development

The unique structure of OTFMA makes it a valuable building block for a range of applications.

-

Biodegradable Polymers: As discussed, the primary application lies in the synthesis of biodegradable polymers for biomedical uses, including surgical sutures, tissue engineering scaffolds, and drug delivery vehicles.[14]

-

Photoresists: In materials science, functional monomers like OTFMA are used in the formulation of photoresists for microlithography. The polarity and chemical reactivity of the lactone group can influence the solubility and etching properties of the polymer film.

-

Hydrogels: Copolymers of OTFMA with hydrophilic monomers (e.g., hydroxyethyl methacrylate) can be cross-linked to form hydrogels. These materials can absorb large amounts of water and their degradation profile makes them suitable for controlled release of hydrophilic drugs.

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the stability and safety of OTFMA.

| Hazard Information | Precautionary Measures |

| GHS Pictograms: Warning | Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection). |

| Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). |

| Storage: Store locked up. Keep container tightly closed in a dry and well-ventilated place. Store refrigerated at 0-10 °C. | Disposal: P501 (Dispose of contents/container to an approved waste disposal plant). |

Trustworthiness Note: As a methacrylate, OTFMA should be handled with care. Methacrylates are known skin sensitizers and can cause allergic reactions upon repeated contact. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including nitrile gloves and safety glasses. The monomer is stabilized with an inhibitor that is only effective in the presence of oxygen; do not store under an inert atmosphere unless you intend to use it immediately.

Experimental Protocols

The following protocols provide step-by-step methodologies for the polymerization of OTFMA and the subsequent analysis of the polymer's degradation.

Protocol 1: Free-Radical Solution Polymerization of OTFMA

-

Reagent Preparation: Dissolve OTFMA (e.g., 5.0 g, 29.4 mmol) and AIBN (e.g., 24.1 mg, 0.147 mmol, for a 200:1 monomer:initiator ratio) in an appropriate solvent like anhydrous dioxane or toluene (e.g., 20 mL) in a Schlenk flask equipped with a magnetic stir bar.

-

Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.[10]

-

Polymerization: After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon). Place the flask in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).[9][15]

-

Reaction Monitoring: Allow the polymerization to proceed for a set time (e.g., 6-24 hours). The viscosity of the solution will increase as the polymer forms.

-

Termination and Precipitation: Terminate the reaction by cooling the flask in an ice bath and exposing the solution to air. Precipitate the polymer by slowly pouring the viscous solution into a large volume of a non-solvent, such as cold methanol or hexane.[9][15]

-

Purification: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.

-

Characterization: Analyze the resulting polymer (Poly(OTFMA)) for molecular weight and dispersity using Gel Permeation Chromatography (GPC). Confirm its structure using NMR and IR spectroscopy.

Protocol 2: In Vitro Hydrolytic Degradation Study of Poly(OTFMA)

-

Sample Preparation: Prepare thin films of Poly(OTFMA) by solvent casting (dissolving the polymer in a solvent like THF, casting onto a flat surface, and allowing the solvent to evaporate slowly).[16] Alternatively, press small pellets of the polymer.

-

Initial Measurements: Weigh the initial dry mass (W₀) of each polymer sample. If possible, measure the initial molecular weight (Mₙ₀) via GPC.

-

Degradation Medium: Immerse the polymer samples in a phosphate-buffered saline (PBS) solution at pH 7.4. Place the samples in an incubator shaker set to 37 °C to simulate physiological conditions.[13][16]

-

Time Points: At predetermined time intervals (e.g., 1, 3, 7, 14, 28 days), remove a subset of the polymer samples from the PBS solution.

-

Analysis: Gently rinse the retrieved samples with deionized water to remove salts and dry them under vacuum to a constant weight (Wₜ).

-

Mass Loss Calculation: Calculate the percentage of mass loss at each time point using the formula: Mass Loss (%) = [(W₀ - Wₜ) / W₀] * 100.

-

Molecular Weight Change: Dissolve the dried, degraded polymer samples in a suitable solvent (e.g., THF) and analyze their molecular weight (Mₙₜ) using GPC. The decrease in molecular weight over time indicates chain scission, a hallmark of polymer degradation.[12][13]

Conclusion

5-Oxotetrahydrofuran-3-yl methacrylate stands out as a highly versatile functional monomer. Its dual reactivity allows for the straightforward synthesis of polymers that possess a key attribute for advanced biomedical applications: degradability. The ability to create polymers that can break down under physiological conditions opens up avenues for developing more effective drug delivery systems, resorbable medical implants, and intelligent hydrogels. For researchers and scientists, OTFMA offers a powerful tool to build functional macromolecules from the ground up, providing precise control over material properties that are critical for performance in the complex biological environment. Future research will likely focus on the copolymerization of OTFMA with other functional monomers to create sophisticated, multi-functional materials with finely tuned degradation kinetics and stimuli-responsive behaviors.

References

Sources

- 1. chemscene.com [chemscene.com]

- 2. 5-Oxotetrahydrofuran-3-yl Methacrylate | 130224-95-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 5-Oxotetrahydrofuran-3-yl Methacrylate (stabilized with MEHQ) | 130224-95-2 [sigmaaldrich.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. drugapprovalsint.com [drugapprovalsint.com]

- 7. CN104334536A - Method for producing beta-(meth)acryloyloxy-gamma-butyrolactone - Google Patents [patents.google.com]

- 8. DE69822222T2 - PROCESS FOR PREPARING BETA-HYDROXY-GAMMA-BUTYROLACTONE DERIVATIVES AND BETA- (METH) ACRYLOXY-GAMMA-BUTYROLACTONE DERIVATIVES - Google Patents [patents.google.com]

- 9. asianpubs.org [asianpubs.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Dynamics of in vitro polymer degradation of polycaprolactone-based scaffolds: accelerated versus simulated physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A study on the in vitro degradation of poly(lactic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. ripublication.com [ripublication.com]

- 16. research.tus.ie [research.tus.ie]

An In-depth Technical Guide to the Synthesis of β-Methacryloyloxy-γ-butyrolactone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of β-methacryloyloxy-γ-butyrolactone, a valuable monomer in the development of advanced polymers for various applications, including optical and resist materials.[1][2] We will delve into the prevalent synthesis strategies, focusing on a detailed, field-proven protocol. The methodologies are presented with an emphasis on the underlying chemical principles and practical considerations to ensure reproducibility and high-quality outcomes.

Introduction: The Significance of β-Methacryloyloxy-γ-butyrolactone

β-Methacryloyloxy-γ-butyrolactone is a functionalized lactone monomer that combines the reactive methacryloyl group with the polar γ-butyrolactone moiety. This unique structure imparts desirable properties to polymers, such as enhanced adhesion, thermal stability, and specific solubility characteristics. Its primary application lies in the formulation of photoresists, where the γ-butyrolactone skeleton offers advantageous light absorption properties, particularly for short-wavelength exposure.[2]

Strategic Synthesis Pathways

Two principal synthetic routes to β-methacryloyloxy-γ-butyrolactone have been established:

-

Condensation and Isomerization: This approach involves the reaction of a (meth)acrylic acid ester containing a carbonyl group with a ketene compound.[2] For instance, the reaction of 2-oxoethyl methacrylate with ketene yields a β-propiolactone intermediate, which is subsequently isomerized to the desired γ-butyrolactone.[1][2] This isomerization can be facilitated by a Lewis acid catalyst within a temperature range of 20-50°C.[2]

-

Esterification of β-Hydroxy-γ-butyrolactone: This widely employed two-stage method first involves the synthesis of the precursor, β-hydroxy-γ-butyrolactone. Subsequently, this intermediate is esterified with a methacrylic acid derivative to yield the final product.[2][3][4] This guide will focus on a detailed protocol for this robust and well-documented pathway.

Experimental Protocol: A Two-Stage Approach to β-Methacryloyloxy-γ-butyrolactone Synthesis

This section details a step-by-step methodology for the synthesis of β-methacryloyloxy-γ-butyrolactone, commencing with the preparation of the β-hydroxy-γ-butyrolactone precursor.

Stage 1: Synthesis of β-Hydroxy-γ-butyrolactone

The synthesis of the β-hydroxy-γ-butyrolactone precursor is achieved through the cyanation of glycidol, followed by hydrolysis and subsequent lactonization.[3][4] This multi-step process can be performed in a single vessel, enhancing its economic viability for larger-scale production.[4]

Reaction Scheme: Glycidol → (Cyanation, Hydrolysis, Lactonization) → β-Hydroxy-γ-butyrolactone

Causality Behind Experimental Choices:

-

Glycidol as the Starting Material: Glycidol provides the necessary three-carbon backbone and the epoxide functionality, which is susceptible to nucleophilic attack, initiating the ring-opening and subsequent formation of the lactone ring.

-

Cyanation: The introduction of a cyanide group is a critical step that extends the carbon chain and introduces a nitrogen atom that can be hydrolyzed to a carboxylic acid.

-

Hydrolysis and Lactonization: Acid- or base-catalyzed hydrolysis of the nitrile and the ester functionalities, followed by intramolecular cyclization (lactonization), leads to the formation of the stable five-membered γ-butyrolactone ring with a hydroxyl group at the β-position.

Stage 2: Esterification to β-Methacryloyloxy-γ-butyrolactone

The second stage involves the esterification of the synthesized β-hydroxy-γ-butyrolactone with methacryloyl chloride in the presence of a base catalyst.

Detailed Experimental Workflow:

Materials and Equipment:

-

β-Hydroxy-γ-butyrolactone (purity ≥ 98%)

-

Dry Dichloromethane (CH₂Cl₂)

-

Triethylamine (C₆H₁₅N)

-

Methacryloyl chloride (C₄H₅ClO)

-

Glass flask equipped with a stirrer, two dropping funnels, a thermometer, and a Dimroth condenser

-

Dry ice-acetone bath

-

Separatory funnel

-

Magnesium sulfate (MgSO₄)

-

Celite

-

Silica gel for column chromatography

Protocol:

-

Reaction Setup: In a clean, dry glass flask, charge β-hydroxy-γ-butyrolactone (0.875 mol) and 500 ml of dry dichloromethane.[3][4] Equip the flask with a stirrer, two dropping funnels, a thermometer, and a Dimroth condenser.

-

Reagent Preparation: Charge one dropping funnel with triethylamine (1.16 mol) and the other with methacryloyl chloride (1.071 mol).[3][4]

-

Inert Atmosphere: Replace the atmosphere within the flask with nitrogen gas.[3] This is crucial to prevent side reactions with atmospheric moisture.

-

Cooling: Cool the reaction flask to a temperature range of -60 to -70°C using a dry ice-acetone bath.[3][4] Maintaining this low temperature is critical to control the exothermic reaction and minimize the formation of byproducts.

-

Reagent Addition: While vigorously stirring the contents of the flask, add the triethylamine and methacryloyl chloride dropwise from the funnels.[3][4] The rate of addition for triethylamine should be adjusted to maintain a slight excess relative to the methacryloyl chloride.[3] Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the esterification to completion.

-

Reaction Monitoring: After the complete addition of the reagents, continue stirring the reaction mixture for an additional 3 hours at the same low temperature.[3][4]

-

Work-up:

-

Quench the reaction by adding 300 ml of water and a small amount of Celite to the reaction solution, followed by filtration.[3][4]

-

Transfer the filtrate to a separatory funnel and wash it three times with 300 ml of water to remove water-soluble impurities and excess triethylamine hydrochloride.[3][4]

-

Dry the organic layer by adding 80 g of anhydrous magnesium sulfate.[3][4]

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude β-methacryloyloxy-γ-butyrolactone.[3][4]

-

-

Purification: Purify the crude product by silica gel column chromatography to yield pure β-methacryloyloxy-γ-butyrolactone.[3][4]

Self-Validating System: The purity of the final product can be confirmed through analytical techniques such as gas chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy.[4] The reported purity of the final product using this method is 97%, with an effective yield of 69% based on the starting β-hydroxy-γ-butyrolactone.[3][4]

Data Presentation

Table 1: Summary of Quantitative Data for the Esterification Stage

| Parameter | Value | Unit | Rationale |

| Moles of β-Hydroxy-γ-butyrolactone | 0.875 | mol | Limiting reagent in the reaction. |

| Moles of Triethylamine | 1.16 | mol | Used in slight excess to ensure complete neutralization of HCl. |

| Moles of Methacryloyl chloride | 1.071 | mol | The acylating agent. |

| Reaction Temperature | -60 to -70 | °C | To control the exothermic reaction and minimize side products. |

| Reaction Time | 3 | hours | Sufficient time for the reaction to proceed to completion. |

| Purity of Final Product | 97 | % | As determined by analytical methods.[3][4] |

| Effective Yield | 69 | % | Based on the amount of β-hydroxy-γ-butyrolactone used.[3][4] |

Visualizing the Workflow

Caption: Synthesis workflow for β-methacryloyloxy-γ-butyrolactone.

Characterization

The structure of the synthesized β-methacryloyloxy-γ-butyrolactone can be confirmed by ¹H-NMR spectroscopy. The spectral data for the product are as follows:

-

¹H-NMR (CDCl₃): δ 2.1 (3H, s), 2.8 (1H, d, J = 18.4 Hz), 3.0 (1H, dd, J = 6.8 Hz, 18.4 Hz), 4.5 (1H, d, J = 10.8 Hz), 4.7 (1H, dd, J = 4.8 Hz, 10.8 Hz), 5.6 (1H, dd, J = 4.8 Hz, 6.8 Hz), 5.8 (1H, s), 6.3 (1H, s).[3]

Conclusion

This guide has outlined a reliable and well-documented synthesis pathway for β-methacryloyloxy-γ-butyrolactone via the esterification of β-hydroxy-γ-butyrolactone. By adhering to the detailed experimental protocol and understanding the rationale behind the procedural choices, researchers can confidently produce this valuable monomer for a range of applications in materials science. The provided data and workflow visualization serve as practical tools for laboratory implementation.

References

- Method for manufactruring β-(meth)acryloyloxy-γ-butyrolactones.

- Method for producing beta-(meth)acryloyloxy-gamma-butyrolactone.

- PROCESS FOR PREPARING BETA-HYDROXY-GAMMA-BUTYROLACTONE DERIVATIVES AND BETA.

- Process for producing beta-hydroxy-gamma-butyrolactone derivatives and beta-(meth)acryloyloxy-gamma-butyrolactone derivatives.

Sources

- 1. US9346775B2 - Method for manufactruring β-(meth)acryloyloxy-γ-butyrolactones - Google Patents [patents.google.com]

- 2. CN104334536A - Method for producing beta-(meth)acryloyloxy-gamma-butyrolactone - Google Patents [patents.google.com]

- 3. DE69822222T2 - PROCESS FOR PREPARING BETA-HYDROXY-GAMMA-BUTYROLACTONE DERIVATIVES AND BETA- (METH) ACRYLOXY-GAMMA-BUTYROLACTONE DERIVATIVES - Google Patents [patents.google.com]

- 4. EP1052258B1 - Process for producing beta-hydroxy-gamma-butyrolactone derivatives and beta-(meth)acryloyloxy-gamma-butyrolactone derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Properties and Hazards of CAS Number 130224-95-2: γ-Butyrolactone-3-yl methacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

γ-Butyrolactone-3-yl methacrylate (CAS 130224-95-2), also identified as β-Hydroxy-γ-butyrolactone methacrylate or Methacrylic Acid 5-Oxotetrahydrofuran-3-yl Ester, is a specialized chemical compound with emerging applications in polymer synthesis and as a photoresist material. Its unique bifunctional structure, incorporating both a lactone ring and a methacrylate ester group, offers a versatile platform for the development of novel materials. This guide provides a comprehensive overview of its known physicochemical properties and a detailed assessment of its potential hazards, derived from an analysis of its constituent chemical moieties, to ensure its safe handling and application in research and development settings.

Physicochemical Properties

γ-Butyrolactone-3-yl methacrylate is a solid at room temperature, appearing as a white or colorless to almost white or colorless powder or lump, which can also exist as a clear liquid. The following table summarizes its key physical and chemical properties.

| Property | Value | Source(s) |

| CAS Number | 130224-95-2 | N/A |

| Molecular Formula | C₈H₁₀O₄ | N/A |

| Molecular Weight | 170.16 g/mol | N/A |

| Melting Point | 21 °C | N/A |

| Boiling Point | 296.8±33.0 °C (Predicted) | N/A |

| Density | 1.17±0.1 g/cm³ (Predicted) | N/A |

| Solubility | Soluble in Methanol | N/A |

Structural and Functional Analysis

The chemical structure of γ-Butyrolactone-3-yl methacrylate is key to understanding both its utility and its potential hazards. The molecule is comprised of two primary functional components: a γ-butyrolactone (GBL) ring and a methacrylate ester group.

Hazard Assessment: A Component-Based Approach

Due to the limited availability of specific toxicological data for CAS 130224-95-2, this hazard assessment is based on the well-documented toxicological profiles of its primary structural components: γ-butyrolactone (GBL) and methacrylate esters.

Hazards Associated with the γ-Butyrolactone (GBL) Core

The GBL moiety is a significant contributor to the potential systemic toxicity of the compound. GBL is a well-known central nervous system (CNS) depressant and is rapidly metabolized in the body to γ-hydroxybutyrate (GHB), a psychoactive substance.[1]

Key Hazards of GBL:

-

Oral Toxicity and CNS Depression: GBL is harmful if swallowed.[2] Ingestion can lead to dose-dependent CNS depression, with symptoms ranging from drowsiness and dizziness to unconsciousness, seizures, severe respiratory depression, and coma.[1]

-

Eye Irritation: GBL is classified as causing serious eye damage.[2] Direct contact can result in moderate to severe irritation.[3]

-

Skin Irritation: Undiluted GBL is a slight skin irritant.[3]

-

Inhalation: Inhalation of GBL vapors may cause drowsiness or dizziness.[2]

-

Carcinogenicity: Studies on GBL have shown inadequate evidence for carcinogenicity in humans, and there is evidence suggesting a lack of carcinogenicity in experimental animals.[4][5] The International Agency for Research on Cancer (IARC) classifies GBL in Group 3: "Not classifiable as to its carcinogenicity to humans".[4][5]

Hazards Associated with the Methacrylate Ester Group

The methacrylate ester functional group is primarily associated with localized effects, particularly skin and respiratory sensitization.

Key Hazards of Methacrylate Esters:

-

Skin Sensitization: Methacrylate esters are recognized as potent skin sensitizers, capable of causing allergic contact dermatitis.[6][7] Prolonged or repeated skin contact with the monomer should be avoided.[8]

-

Respiratory Irritation: Volatile methacrylate esters can cause irritation to the respiratory system.[9][10] Inhalation of vapors may lead to irritation of the nose and throat.[11]

-

Eye and Skin Irritation: Direct contact with methacrylate monomers can cause skin and eye irritation.[11]

-

Developmental Toxicity: Some methacrylate esters have been shown to be developmental toxicants in animal studies at high exposure levels.[12]

-

General Toxicity: In general, methacrylates are considered to have low acute toxicity.[6] Long-term occupational exposure studies have not indicated an increased risk of cancer.[6]

Integrated Hazard Profile for γ-Butyrolactone-3-yl methacrylate

Based on the analysis of its components, the following integrated hazard profile for γ-Butyrolactone-3-yl methacrylate can be inferred:

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, stringent safety protocols must be followed when handling γ-Butyrolactone-3-yl methacrylate. The following is a recommended general handling procedure.

Step-by-Step Handling Protocol:

-

Engineering Controls: All handling of the solid or solutions should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber) must be worn. Given the sensitizing potential of methacrylates, it is crucial to avoid any skin contact.

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. Full-body protection may be necessary for larger quantities.

-

Respiratory Protection: If working outside of a fume hood or if dust/aerosol generation is likely, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is recommended.

-

-

Dispensing and Weighing:

-

Dispense the solid material carefully to minimize dust generation.

-

If preparing solutions, add the solid to the solvent slowly while stirring in a closed or contained system.

-

-

Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.

-

Emergency Procedures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation or a rash develops, seek medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

-

Conclusion

References

-

Chemical Safety Facts. (n.d.). Methacrylates. Retrieved from [Link]

-

Wikipedia. (2024, January 10). γ-Butyrolactone. Retrieved from [Link]

-

New Jersey Department of Health. (2002, July). Hazardous Substance Fact Sheet: Methyl Methacrylate. Retrieved from [Link]

-

Methacrylate Producers Association, Inc. (n.d.). Methacrylates and Respiratory Irritation. Retrieved from [Link]

-

Health Council of the Netherlands. (2008). Gamma-Butyrolactone: Health-based recommended occupational exposure limit. Retrieved from [Link]

-

Borak, J., et al. (2011). Methyl methacrylate and respiratory sensitization: A Critical review. PMC - PubMed Central. Retrieved from [Link]

-

Cosmetic Ingredient Review. (2021). Safety Assessment of Methacrylate Ester Monomers as Used in Cosmetics. Retrieved from [Link]

-

Medscape. (2023, March 20). Gamma-Hydroxybutyrate (GHB) Toxicity. Retrieved from [Link]

-

ResearchGate. (2005). Final Report of the Safety Assessment of Methacrylate Ester Monomers Used in Nail Enhancement Products. Retrieved from [Link]

-

Methacrylate Producers Association, Inc. (n.d.). Methacrylate Esters – Safe Handling Manual. Retrieved from [Link]

-

PubMed. (2005). Final report of the safety assessment of methacrylate ester monomers used in nail enhancement products. Retrieved from [Link]

-

Taylor & Francis Online. (2017). Methyl methacrylate and respiratory sensitisation: a comprehensive review. Retrieved from [Link]

-

ResearchGate. (2021, October 1). The toxic cutaneous effects of Gamma Butyrolactone (GBL). Retrieved from [Link]

-

PubMed. (2014). The clinical toxicology of γ-hydroxybutyrate, γ-butyrolactone and 1,4-butanediol. Retrieved from [Link]

-

WebMD. (n.d.). Gamma Butyrolactone (GBL): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]

-

DEA Diversion Control Division. (n.d.). Gamma-Butyrolactone (GBL). Retrieved from [Link]

-

Methacrylate Producers Association, Inc. (n.d.). Methacrylates and Skin Sensitization. Retrieved from [Link]

-

National Center for Biotechnology Information. (1999). γ-Butyrolactone - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. Retrieved from [Link]

-

INCHEM. (1999, April 12). gamma-Butyrolactone (IARC Summary & Evaluation, Volume 71, 1999). Retrieved from [Link]

-

PENTA. (2023, April 13). Safety Data Sheet: gamma-Butyrolactone. Retrieved from [Link]

Sources

- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 2. pentachemicals.eu [pentachemicals.eu]

- 3. healthcouncil.nl [healthcouncil.nl]

- 4. γ-Butyrolactone - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. gamma-Butyrolactone (IARC Summary & Evaluation, Volume 71, 1999) [inchem.org]

- 6. Methacrylates - Chemical Safety Facts [chemicalsafetyfacts.org]

- 7. Methacrylates and Skin Sensitization | Learn Safe Practices — Methacrylate Producers Association, Inc. [mpausa.org]

- 8. cir-safety.org [cir-safety.org]

- 9. Methacrylates and Respiratory Irritation | Explore Health Impacts — Methacrylate Producers Association, Inc. [mpausa.org]

- 10. Methyl methacrylate and respiratory sensitization: A Critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nj.gov [nj.gov]

- 12. Final report of the safety assessment of methacrylate ester monomers used in nail enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of Functional Methacrylate Monomers: A Technical Guide for Researchers and Drug Development Professionals

In the landscape of advanced materials, functional methacrylate monomers stand out for their remarkable versatility and tunable properties, making them indispensable tools in fields ranging from biomedical engineering to industrial coatings.[1] This guide provides an in-depth exploration of these monomers, offering not only a comprehensive review of their chemistry and applications but also practical insights into their synthesis and polymerization. For researchers, scientists, and drug development professionals, a deep understanding of functional methacrylates opens up new avenues for innovation, from creating sophisticated drug delivery systems to engineering biocompatible materials for tissue regeneration.[2][3]

The Chemistry of Functional Methacrylate Monomers: A Foundation for Innovation

At their core, methacrylate monomers are derivatives of methacrylic acid. Their defining feature is the methacrylate functional group, which contains a carbon-carbon double bond that is readily polymerizable.[4] The true power of these monomers, however, lies in the vast array of "functional" groups that can be incorporated into their structure. These functional groups impart specific chemical and physical properties to the resulting polymers, allowing for the design of materials with tailored characteristics.[5]

For instance, the incorporation of hydroxyl groups, as seen in 2-hydroxyethyl methacrylate (HEMA), enhances hydrophilicity and biocompatibility, making it a cornerstone for hydrogel-based applications such as soft contact lenses and drug delivery matrices.[6][7] Conversely, monomers with acidic or basic functionalities can create pH-responsive polymers, which are invaluable for developing "smart" drug delivery systems that release their payload in specific physiological environments.[8][9] The choice of functional group is therefore a critical first step in the design of a methacrylate-based material, directly influencing its subsequent performance and application.

Synthesis and Polymerization: From Monomer to Macromolecule

The journey from a functional methacrylate monomer to a high-performance polymer involves a carefully controlled polymerization process. The selection of the appropriate polymerization technique is paramount, as it dictates the molecular weight, architecture, and purity of the final product.

Free Radical Polymerization: The Workhorse of Methacrylate Polymerization

Free radical polymerization is the most common and straightforward method for polymerizing methacrylate monomers.[10][11] The process is typically initiated by thermal or photochemical decomposition of an initiator molecule, which generates free radicals. These radicals then react with the monomer's double bond, initiating a chain reaction that propagates until termination.

Experimental Protocol: Free Radical Solution Polymerization of Poly(methyl methacrylate) (PMMA)

-

Monomer Purification: Purify methyl methacrylate (MMA) monomer by passing it through a column of basic alumina to remove the inhibitor.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve the purified MMA monomer in a suitable solvent (e.g., toluene).

-

Initiator Addition: Add a free radical initiator, such as azobisisobutyronitrile (AIBN), to the solution. The concentration of the initiator will influence the molecular weight of the resulting polymer.

-

Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80°C for AIBN) under a nitrogen atmosphere to initiate polymerization.

-

Reaction Monitoring: Monitor the progress of the polymerization by periodically taking samples and analyzing the monomer conversion using techniques like Fourier-transform infrared spectroscopy (FTIR) or nuclear magnetic resonance (NMR) spectroscopy.[12]

-

Termination and Purification: Once the desired conversion is reached, terminate the reaction by cooling the mixture and precipitating the polymer in a non-solvent such as cold methanol.[13]

-

Drying: Filter and dry the precipitated polymer under vacuum to obtain the final PMMA product.[13]

Controlled Radical Polymerization: Precision in Polymer Design

For applications demanding precise control over polymer architecture, molecular weight, and dispersity, controlled radical polymerization (CRP) techniques are employed.[14] These methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, allow for the synthesis of well-defined polymers with complex architectures like block copolymers and star polymers.[14][15]

-

Atom Transfer Radical Polymerization (ATRP): ATRP utilizes a transition metal catalyst to reversibly activate and deactivate the growing polymer chains. This dynamic equilibrium between active and dormant species allows for a controlled polymerization process, resulting in polymers with narrow molecular weight distributions.[14]

-

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization employs a chain transfer agent to mediate the polymerization. The RAFT agent reversibly reacts with the growing polymer chains, allowing for the controlled synthesis of polymers with predictable molecular weights and low dispersity.[15][16]

Applications in Drug Delivery and Biomedical Engineering

The tunable properties of functional methacrylate polymers make them exceptionally well-suited for a wide range of biomedical applications, particularly in drug delivery and tissue engineering.

Smart Drug Delivery Systems

Methacrylate-based polymers can be engineered to respond to specific biological stimuli, such as pH or temperature, enabling the development of "smart" drug delivery systems.[17][18] For example, polymers containing carboxylic acid groups are insoluble at the low pH of the stomach but become soluble at the higher pH of the intestine.[9] This property is exploited to create enteric coatings for oral drug formulations, ensuring that the drug is released in the intended region of the gastrointestinal tract.

Hydrogels for Tissue Engineering and Regenerative Medicine

Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix of natural tissues.[2] Methacrylate monomers, particularly hydrophilic ones like HEMA and gelatin methacrylate (GelMA), are widely used to fabricate hydrogels for tissue engineering applications.[19][20] These hydrogels can be loaded with cells and growth factors to promote tissue regeneration and repair.[19][21] The mechanical properties and degradation rate of these hydrogels can be precisely controlled by adjusting the monomer composition and crosslinking density.[21]

| Monomer | Key Property | Application |

| Methyl Methacrylate (MMA) | Hardness, Clarity | Bone cements, dental prosthetics[6][22][23][24] |

| 2-Hydroxyethyl Methacrylate (HEMA) | Hydrophilicity, Biocompatibility | Soft contact lenses, hydrogels[6][7] |

| Methacrylic Acid (MAA) | pH-sensitivity | Enteric coatings, drug delivery[8] |

| Glycidyl Methacrylate (GMA) | Reactivity | Adhesives, coatings[4][25] |

| Gelatin Methacrylate (GelMA) | Biocompatibility, Biodegradability | Tissue engineering, 3D bioprinting[2][19] |

Characterization of Methacrylate Polymers: Ensuring Quality and Performance

Thorough characterization of methacrylate polymers is essential to ensure their quality, performance, and safety, especially in biomedical applications. A suite of analytical techniques is employed to determine the molecular weight, chemical composition, and physical properties of these materials.

-

Size Exclusion Chromatography (SEC): SEC is used to determine the molecular weight and molecular weight distribution of polymers.[26]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure and composition of the polymer.[13][27]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the polymer and to monitor the extent of polymerization.[12][27][28]

-

Differential Scanning Calorimetry (DSC): DSC is employed to determine the thermal properties of the polymer, such as the glass transition temperature (Tg).[28][29]

Future Perspectives and Conclusion

The field of functional methacrylate monomers is continually evolving, with ongoing research focused on the development of novel monomers with advanced functionalities and the refinement of polymerization techniques to achieve even greater control over polymer architecture. The increasing demand for sophisticated materials in the biomedical and pharmaceutical industries will undoubtedly continue to drive innovation in this area. For scientists and researchers, a solid understanding of the principles outlined in this guide is essential for harnessing the full potential of these versatile building blocks to create the next generation of advanced materials.

References

-

Influence of Methacrylate and Vinyl Monomers on Radical Bulk Photopolymerization Process and Properties of Epoxy-Acrylate Structural Adhesives. (2023-02-13). National Institutes of Health. [Link]

-

Synthesis and evaluation of novel siloxane-methacrylate monomers used as dentin adhesives. National Institutes of Health. [Link]

-

Influence of Methacrylate and Vinyl Monomers on Radical Bulk Photopolymerization Process and Properties of Epoxy-Acrylate Structural Adhesives. (2023-02-13). MDPI. [Link]

-

Synthesis and Characterization of Functional Methacrylate Copolymers and Their Application in Molecular Imprinting. ACS Publications. [Link]

-

Surgical Applications of Methyl Methacrylate: A Review of Toxicity. Request PDF. [Link]

-

Synthesis, properties, and biomedical applications of alginate methacrylate (ALMA)-based hydrogels: Current advances and challenges. ResearchGate. [Link]

-

Functional methacrylate monomers capable of undergoing living anionic polymerization. ResearchGate. [Link]

-

Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures. (2021-06-09). National Institutes of Health. [Link]

-

Gelatin Methacrylate Hydrogel for Tissue Engineering Applications—A Review on Material Modifications. National Institutes of Health. [Link]

-

Poly(methyl methacrylate). Wikipedia. [Link]

-

Influence of Functional Groups on Their Structural Behavior Under Specific Physical and Chemical Stimuli. MDPI. [Link]

-

Acrylate and Methacrylate Polymers’ Applications: Second Life with Inexpensive and Sustainable Recycling Approaches. (2021-12-31). National Institutes of Health. [Link]

-

Summary of the principles of monomer selection in the synthesis of acrylic resins. JIN DUN. [Link]

-

Polymerization and Applications of Poly(methyl methacrylate)–Graphene Oxide Nanocomposites: A Review. National Institutes of Health. [Link]

-

Urethane Tetramethacrylate Monomers and Nano-Fillers Enhance Dentin Bond Strength of a One-Step Universal Adhesive. PMC. [Link]

-

Synthesis, properties, and biomedical applications of gelatin methacryloyl (GelMA) hydrogels. National Institutes of Health. [Link]

-

Poly(methyl methacrylate) particulate carriers in drug delivery. Request PDF. [Link]

-

Synthesis and SEC Characterization of Poly(methyl methacrylate) Star Polymers. (2012-03-20). ACS Publications. [Link]

-

Polymerization and Applications of Poly(methyl methacrylate)–Graphene Oxide Nanocomposites: A Review. (2022-12-15). ACS Publications. [Link]

-

Controlled/“Living” Radical Polymerization of Styrene and Methyl Methacrylate Catalyzed by Iron Complexes. ACS Publications. [Link]

-

Polymer Reference Materials-Poly(Methyl Methacrylate). Polymer Source. [Link]

-

Biomedical applications of gelatin methacryloyl hydrogels. Request PDF. [Link]

-

Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel. DergiPark. [Link]

-

Smart polymer. Wikipedia. [Link]

-

Review on poly-methyl methacrylate as denture base materials. ResearchGate. [Link]

-

Review on poly-methyl methacrylate as denture base materials. Malaysian Journal of Microscopy. [Link]

-

Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups. (2021-07-30). National Institutes of Health. [Link]

-

Microemulsion polymerization of methyl methacrylate with the functional monomer N-methylolacrylamide. ResearchGate. [Link]

-

Mass spectrometric characterization of functional poly(methyl methacrylate) in combination with critical liquid chromatography. PubMed. [Link]

-

Formulation of pH-Responsive Methacrylate-Based Polyelectrolyte-Stabilized Nanoparticles for Applications in Drug Delivery. (2022-11-24). ACS Publications. [Link]

-

Methacrylate-based polymeric dental materials: Conversion and related properties. NIOM. [Link]

- Hydrogels for Biomedical Applic

-

Physical, Thermal, and Mechanical Characterization of PMMA Foils Fabricated by Solution Casting. MDPI. [Link]

-

Smart, Naturally-Derived Macromolecules for Controlled Drug Release. MDPI. [Link]

-

Methacrylates in dental restorative materials. ResearchGate. [Link]

-

Mechanical Properties of Polymethyl Methacrylate as Denture Base Material: Heat-Polymerized vs. 3D-Printed—Systematic Review and Meta-Analysis of In Vitro Studies. MDPI. [Link]

Sources

- 1. resonac.com [resonac.com]

- 2. Synthesis, properties, and biomedical applications of gelatin methacryloyl (GelMA) hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Influence of Methacrylate and Vinyl Monomers on Radical Bulk Photopolymerization Process and Properties of Epoxy-Acrylate Structural Adhesives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methacrylates | Structural adhesives| 3D printing| Allnex - allnex [allnex.com]

- 6. researchgate.net [researchgate.net]

- 7. books.rsc.org [books.rsc.org]

- 8. Influence of Functional Groups on Their Structural Behavior Under Specific Physical and Chemical Stimuli [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Polymerization and Applications of Poly(methyl methacrylate)–Graphene Oxide Nanocomposites: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. polymersource.ca [polymersource.ca]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mass spectrometric characterization of functional poly(methyl methacrylate) in combination with critical liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Smart polymer - Wikipedia [en.wikipedia.org]

- 18. mdpi.com [mdpi.com]

- 19. Gelatin Methacrylate Hydrogel for Tissue Engineering Applications—A Review on Material Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Acrylate and Methacrylate Polymers’ Applications: Second Life with Inexpensive and Sustainable Recycling Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 23. malaysianjournalofmicroscopy.org [malaysianjournalofmicroscopy.org]

- 24. mdpi.com [mdpi.com]

- 25. mdpi.com [mdpi.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Synthesis and evaluation of novel siloxane-methacrylate monomers used as dentin adhesives - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. pubs.acs.org [pubs.acs.org]

The Cornerstone of Next-Generation Therapeutics: A Technical Guide to Lactone-Containing Polymers

This guide provides an in-depth exploration of the fundamental research and application of lactone-containing polymers, tailored for researchers, scientists, and drug development professionals. It is designed to be a comprehensive resource, moving beyond a simple recitation of facts to offer a deeper understanding of the causality behind experimental choices in the synthesis, characterization, and functionalization of these remarkable biomaterials. Our focus is on empowering researchers to not only replicate established methods but to innovate and rationally design the next generation of polymer-based therapeutics.

Section 1: The Foundation - Understanding Lactone-Containing Polymers and their Synthesis

Lactone-containing polymers, particularly aliphatic polyesters, have emerged as leading candidates for a host of biomedical applications, most notably in the field of drug delivery. Their prominence is owed to a unique combination of biocompatibility, biodegradability, and tunable physicochemical properties.[1][2] Polymers such as polylactide (PLA), polyglycolide (PGA), and poly(ε-caprolactone) (PCL) are at the forefront of this class of materials, offering a versatile platform for the development of everything from controlled-release drug formulations to tissue engineering scaffolds.[3][4]

The synthesis of these polymers is most effectively achieved through the Ring-Opening Polymerization (ROP) of their corresponding lactone monomers. ROP offers significant advantages over traditional polycondensation methods, including superior control over molecular weight, a narrower molecular weight distribution (low polydispersity), and the ability to achieve high molecular weights, all of which are critical for predictable in vivo performance.[5]

The Engine of Polymer Synthesis: Ring-Opening Polymerization (ROP)

ROP is a chain-growth polymerization process where a cyclic monomer is opened by a catalytic species to form a linear polymer chain. The thermodynamic driving force for this reaction is the relief of ring strain in the lactone monomer. The choice of catalyst and initiator is paramount as it dictates the polymerization mechanism, kinetics, and ultimately, the characteristics of the final polymer.

A diverse array of catalytic systems can be employed for lactone ROP, broadly categorized into metal-based catalysts and organocatalysts.

-

Metal-Based Catalysts: Historically, tin(II) octoate (Sn(Oct)₂) has been the most widely used catalyst for the ROP of lactones due to its high efficiency and approval for use in biomedical applications.[2] The generally accepted mechanism for Sn(Oct)₂-catalyzed ROP is a coordination-insertion mechanism.

Diagram of Coordination-Insertion Mechanism:

Caption: Coordination-insertion mechanism for Sn(Oct)₂-catalyzed ROP.

While effective, concerns about the potential toxicity of residual tin have driven research towards other metal-based catalysts, including those based on zinc, aluminum, and iron.[5]

-

Organocatalysts: To circumvent the issue of metal contamination, organocatalysis has emerged as a powerful alternative for lactone ROP. These systems utilize small organic molecules, such as amines, N-heterocyclic carbenes (NHCs), and thioureas, to catalyze the polymerization. Organocatalysts can operate through various mechanisms, including hydrogen bonding and nucleophilic activation of the monomer.

Diagram of a General Organocatalytic Mechanism:

Caption: A simplified representation of an organocatalytic ROP mechanism.

Experimental Protocols: From Monomer to Polymer

The following protocols provide a detailed, step-by-step methodology for the synthesis of three common lactone-containing polymers. These protocols are designed to be self-validating, with clear endpoints and characterization steps.

Materials:

-

L-lactide

-

Tin(II) 2-ethylhexanoate (Sn(Oct)₂)

-

Toluene (anhydrous)

-

Methanol

-

Chloroform

Procedure:

-

Purification of Monomer: Recrystallize L-lactide from anhydrous toluene to remove impurities and residual water, which can negatively impact the polymerization. Dry the purified L-lactide under vacuum.

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the desired amount of purified L-lactide.

-

Initiator and Catalyst Addition: Add a calculated amount of an initiator, such as benzyl alcohol or 1-dodecanol, to control the molecular weight. Subsequently, add the Sn(Oct)₂ catalyst (typically as a solution in anhydrous toluene). The monomer-to-initiator ratio is a key determinant of the final polymer's molecular weight.

-

Polymerization: Immerse the sealed flask in a preheated oil bath at a temperature between 130°C and 160°C. The reaction time will vary depending on the target molecular weight and conversion, typically ranging from 4 to 24 hours.

-

Purification: After cooling to room temperature, dissolve the crude polymer in chloroform and precipitate it into an excess of cold methanol. This step is crucial for removing unreacted monomer and catalyst residues.

-

Drying: Collect the precipitated PLLA by filtration and dry it under vacuum at room temperature until a constant weight is achieved.

Materials:

-

ε-caprolactone

-

Tin(II) 2-ethylhexanoate (Sn(Oct)₂)

-

Benzyl alcohol (initiator)

-

Toluene (anhydrous)

-

Methanol

Procedure:

-

Monomer and Reagent Purity: Ensure ε-caprolactone is dried over a suitable drying agent (e.g., CaH₂) and distilled under reduced pressure to remove water. All other reagents and glassware should be rigorously dried.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a condenser and magnetic stirrer, under an inert atmosphere, add anhydrous toluene.

-

Initiator and Catalyst Addition: Heat the toluene to the desired reaction temperature (e.g., 110°C). Add the calculated amounts of benzyl alcohol and Sn(Oct)₂.

-

Polymerization: Add the purified ε-caprolactone to the reaction mixture and maintain the temperature for the desired reaction time (typically 12-24 hours).

-

Purification and Drying: Follow the same purification and drying steps as described for PLLA.

Materials:

-

Glycolide

-

Tin(II) 2-ethylhexanoate (Sn(Oct)₂)

-

1-dodecanol (initiator)

Procedure:

-

Monomer Purity: Glycolide is highly sensitive to moisture. It must be rigorously purified, typically by recrystallization from a dry solvent like ethyl acetate, and thoroughly dried under vacuum.

-

Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere, combine the purified glycolide, 1-dodecanol, and Sn(Oct)₂.

-

Melt Polymerization: Heat the mixture to a temperature above the melting point of glycolide (typically 180-220°C) to initiate melt polymerization.

-

Reaction Progression: The polymerization is typically rapid. The reaction time is carefully controlled to achieve the desired molecular weight and avoid degradation.

-

Isolation: After the reaction, the solid PGA is cooled and can be mechanically broken up for further processing or characterization. Purification can be challenging due to the high crystallinity and limited solubility of PGA.

Section 2: Characterization - Unveiling the Properties of Lactone-Containing Polymers

Thorough characterization is essential to ensure that the synthesized polymers possess the desired properties for their intended application. The "holy trinity" of polymer characterization techniques—Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Differential Scanning Calorimetry (DSC)—provides a comprehensive understanding of the polymer's molecular weight, structure, and thermal properties.

Gel Permeation Chromatography (GPC/SEC): Sizing Up the Polymer

GPC, also known as Size Exclusion Chromatography (SEC), is the cornerstone for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers. This information is critical as it directly influences the mechanical properties, degradation rate, and drug release kinetics of the polymer.[6][7]

-

Interpreting the Data: A typical GPC chromatogram plots the detector response against elution time. Larger molecules elute first, followed by smaller molecules. By calibrating the system with standards of known molecular weight, a calibration curve can be generated to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn). A lower PDI (closer to 1.0) indicates a more uniform polymer chain length, which is a hallmark of a well-controlled polymerization.[8][9]

| Parameter | Description | Significance in Drug Delivery |

| Mn (Number-Average Molecular Weight) | The total weight of all polymer molecules in a sample divided by the total number of polymer molecules. | Influences degradation rate and drug loading capacity. |

| Mw (Weight-Average Molecular Weight) | An average that gives more weight to heavier molecules. | Correlates with mechanical properties like strength and viscosity. |

| PDI (Polydispersity Index) | A measure of the breadth of the molecular weight distribution (Mw/Mn). | A narrow PDI ensures predictable and reproducible degradation and drug release profiles. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy, particularly ¹H NMR, is an indispensable tool for elucidating the chemical structure and composition of lactone-containing polymers.

-

Interpreting the Data: The chemical shifts and integration of the peaks in a ¹H NMR spectrum provide a wealth of information. For homopolymers, the characteristic peaks of the repeating monomer unit can be identified and their integration can be used to confirm the polymer's identity and purity.[10][11] For copolymers, the relative integration of the peaks corresponding to each monomer unit allows for the precise determination of the copolymer composition.[12]

Example ¹H NMR Interpretation for a PCL-PLA Copolymer: By comparing the integral of the methine proton of the lactide unit (~5.2 ppm) to the integral of the methylene protons adjacent to the ester oxygen of the caprolactone unit (~4.1 ppm), the molar ratio of the two monomers in the copolymer can be calculated.

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

DSC is a powerful thermal analysis technique used to determine the thermal properties of polymers, including the glass transition temperature (Tg), melting temperature (Tm), and degree of crystallinity. These properties are crucial for understanding the polymer's physical state, mechanical behavior, and degradation characteristics.[13][14]

-

Interpreting the Data: A DSC thermogram plots heat flow against temperature.

-

Glass Transition Temperature (Tg): Appears as a step-like change in the baseline, representing the transition from a rigid, glassy state to a more flexible, rubbery state.

-

Crystallization Temperature (Tc): An exothermic peak observed upon cooling from the melt, indicating the temperature at which the polymer chains organize into crystalline domains.

-

Melting Temperature (Tm): An endothermic peak observed upon heating, corresponding to the melting of the crystalline domains. The area under the melting peak is the heat of fusion (ΔHm), which can be used to calculate the percent crystallinity of the polymer by comparing it to the heat of fusion of a 100% crystalline sample.[15][16]

-

| Thermal Property | Description | Importance in Drug Delivery Applications |

| Tg (Glass Transition Temperature) | The temperature at which an amorphous polymer transitions from a hard, glassy state to a soft, rubbery state. | Influences the mechanical properties and drug diffusion rates. |

| Tm (Melting Temperature) | The temperature at which a crystalline polymer melts. | Determines the upper processing temperature and provides insight into the polymer's morphology. |

| % Crystallinity | The proportion of the polymer that is in a crystalline state. | Significantly impacts the mechanical strength, degradation rate, and drug release kinetics. |

Section 3: Functionalization - Engineering "Smart" Polymers for Targeted Drug Delivery

A key advantage of lactone-containing polymers is their amenability to chemical modification, allowing for the creation of "smart" or stimuli-responsive materials. These polymers can be designed to undergo a change in their physical or chemical properties in response to specific triggers present in the physiological environment, such as changes in pH, temperature, or redox potential.[17][18] This enables the development of drug delivery systems that can release their therapeutic payload in a spatially and temporally controlled manner.

pH-Responsive Polymers: Targeting Acidic Microenvironments

The microenvironment of tumors and intracellular compartments like endosomes and lysosomes is often more acidic than that of healthy tissues.[19] This pH differential can be exploited for targeted drug delivery by incorporating pH-sensitive moieties into the polylactone backbone.

-

Mechanism and Synthesis: A common strategy is to introduce ionizable groups, such as carboxylic acids or amines, into the polymer structure. At physiological pH (7.4), these groups may be charged, leading to a stable, self-assembled nanocarrier. Upon exposure to the lower pH of the target site, protonation or deprotonation of these groups can induce a change in the polymer's solubility or conformation, leading to the disassembly of the nanocarrier and the release of the encapsulated drug.[17]

Diagram of pH-Responsive Drug Release:

Caption: Schematic of pH-triggered drug release from a smart polymer nanocarrier.

Thermo-Responsive Polymers: On-Demand Therapy with Heat

Thermo-responsive polymers exhibit a lower critical solution temperature (LCST), below which they are soluble in water and above which they become insoluble and precipitate.[20] This property can be harnessed for triggered drug release by designing polymers with an LCST slightly above physiological temperature (37°C).

-

Mechanism and Synthesis: By incorporating thermo-responsive segments, such as poly(N-isopropylacrylamide) (PNIPAM), into a polylactone-based copolymer, a system can be created that is stable at body temperature but releases its drug cargo upon localized heating (e.g., via focused ultrasound or external heat application).[21][22]

Redox-Responsive Polymers: Exploiting the Intracellular Environment

The intracellular environment has a significantly higher concentration of reducing agents, such as glutathione (GSH), compared to the extracellular space.[23] This redox gradient can be utilized to trigger drug release by incorporating redox-sensitive linkages, most commonly disulfide bonds, into the polymer structure.

-

Mechanism and Synthesis: Disulfide bonds are stable in the oxidizing extracellular environment but are readily cleaved by GSH inside the cell. By linking drug molecules to the polymer via a disulfide linker or by incorporating disulfide bonds into the polymer backbone of a nanocarrier, the drug can be selectively released upon internalization into the target cells.[24][25][26]

Conclusion

The field of lactone-containing polymers is a dynamic and rapidly evolving area of research with profound implications for the future of medicine. The ability to precisely control their synthesis, tailor their properties through characterization, and engineer them for stimuli-responsive behavior provides a powerful toolkit for the development of advanced drug delivery systems. This guide has aimed to provide a comprehensive and practical overview of the core principles and techniques that underpin this exciting field. By understanding the "why" behind the "how," researchers are better equipped to innovate and create the next generation of polymer-based therapeutics that are safer, more effective, and more targeted than ever before.

References

-

Yang, J. et al. Synthesis of poly(L-lactide) and polyglycolide by ring-opening polymerization. Nature Protocols2 , 2768–2773 (2007). Available at: [Link]

- Dechy-Cabaret, O., Martin-Vaca, B. & Bourissou, D. Controlled Ring-Opening Polymerization of Lactide and Glycolide. Chemical Reviews104, 6147–6176 (2004).

- Ulery, B. D., Nair, L. S. & Laurencin, C. T. Biomedical Applications of Biodegradable Polymers. Journal of Polymer Science Part B: Polymer Physics49, 832–864 (2011).

- Lim, C. T. et al. Synthesis of poly(L-lactide) and polyglycolide by ring-opening polymerization.

- Lipik, V. T. & Abadie, M. J. M. Process Optimization of Poly(ε-caprolactone) Synthesis by Ring Opening Polymerization. Iranian Polymer Journal19, 859-867 (2010).

- Kricheldorf, H. R., Kreiser-Saunders, I. & Stricker, A. Syntheses of high molecular mass polyglycolides via ring-opening polymerization with simultaneous polycondensation (ROPPOC) by means of cyclic tin initiators. Macromolecular Chemistry and Physics201, 92-98 (2000).

-

Yin, L. et al. Recent Advances in Polycaprolactones for Anticancer Drug Delivery. Pharmaceutics15 , 1983 (2023). Available at: [Link]

- Li, Y. et al. Triple Redox Responsive Poly(Ethylene Glycol)-Polycaprolactone Polymeric Nanocarriers for Fine-Controlled Drug Release. Macromolecular Bioscience16, 1358–1366 (2016).

-

Atta, S., Cohen, J., Kohn, J. & Gormley, A. J. Ring Opening Polymerization of ɛ-Caprolactone Through Water. Polymer Chemistry12 , 1438-1443 (2021). Available at: [Link]

- Zhang, Z., Ku, T.-H. & Li, Y. ¹H NMR spectrum of a poly(-caprolactone) (sample C-3 in Table 1).

- Lipik, V. & Abadie, M. Process Optimization of Poly (ε-caprolactone) Synthesis by Ring Opening Polymerization.

- Atta, S., Cohen, J., Kohn, J. & Gormley, A. J. Supporting Information for Ring Opening Polymerization of ɛ-Caprolactone Through Water. The Royal Society of Chemistry (2021).

-

Penczek, S. et al. Synthesis and Morphology Characteristics of New Highly Branched Polycaprolactone PCL. Polymers11 , 164 (2019). Available at: [Link]

- Siriporn, T., Pasan, K. & Suwabun, C. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis. Songklanakarin Journal of Science and Technology43, 1014-1021 (2021).

-

De Santis, F. et al. Characterization of the Polycaprolactone Melt Crystallization: Complementary Optical Microscopy, DSC, and AFM Studies. Polymers11 , 1369 (2019). Available at: [Link]

- Taghizadeh, F. et al. A review of preparation methods and biomedical applications of poly(ε-caprolactone)-based novel formulations.

- Sun, H.-L. et al. Triple Redox Responsive Poly(Ethylene Glycol)-Polycaprolactone Polymeric Nanocarriers for Fine-Controlled Drug Release. Semantic Scholar (2016).

-

Chemistry For Everyone. How To Analyze GPC Data? - Chemistry For Everyone. YouTube (2024). Available at: [Link]

- Guarino, V. et al. Multifunctional scaffolds for biomedical applications: Crafting versatile solutions with polycaprolactone enriched by graphene oxide. APL Bioengineering8, 016103 (2024).

-

Liu, J., Huang, W. & Pang, Y. Redox-responsive polymers for drug delivery: from molecular design to applications. Polymer Chemistry8 , 3949-3963 (2017). Available at: [Link]

-

Vasile, C. Functionalization of Polymers and Nanomaterials for Biomedical Applications: Antimicrobial Platforms and Drug Carriers. Polymers12 , 1466 (2020). Available at: [Link]

- Covalent Metrology. Determination of Polymer Crystallinity by DSC. Covalent Metrology Services (2022).

-

ResolveMass Laboratories Inc. GPC Molecular Weight Analysis: A Simple Guide to Mn, Mw, PDI, and Retention Time. ResolveMass Laboratories Inc. (2024). Available at: [Link]

- A. S. Karabulut, T. G. Yesil, M. Degirmenci. 1H NMR spectrum of PCL, chlorinated polycaprolactone and...

- Roy, S. G., Gupta, P. & Jassal, M. Synthesis of Thermoresponsive Polymers for Drug Delivery. Methods in Molecular Biology1580, 125-139 (2017).

- Obisesan, O., Ajiboye, T. & Mufhandu, H. Biomedical applications of biodegradable polycaprolactone-functionalized magnetic iron oxides nanoparticles and their polymer nanocomposites. Semantic Scholar (2023).

- Damodaran, K. GPC Analysis of Polymers: Measuring Molecular Weight and Distribution. Labcompare (2023).

- Nair, L. S. & Laurencin, C. T. 1H-NMR spectra for PLCL (50/50) copolymer.

-

Chemistry For Everyone. How Does DSC Measure The Melting Point (Tm) Of Polymers? YouTube (2024). Available at: [Link]

-

AZoM. Quick Determination of Polymer Crystallinity by DSC. AZoM.com (2015). Available at: [Link]

- Liu, J., Pang, Y., & Huang, W. Redox-responsive polymers for drug delivery: From molecular design to applications.

- NC State University Libraries. Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties. (2023).

- Storey, R. F. & Sherman, J. W. STRUCTURAL CHARACTERIZATION OF POLY(ϵ-CAPROLACTONE) AND POLY(ϵ-CAPROLACTONE-b-ISOBUTYLENE-b-ϵ-CAPROLACTONE) BLOCK COPOLYMERS. SciSpace (2007).

- Augustine, R. et al. Biomedical Applications of Polycaprolactone.

-

Li, M., Su, H. & Yuan, W. pH-Sensitive Biomaterials for Drug Delivery. Molecules24 , 2201 (2019). Available at: [Link]

- Roy, S. G., Gupta, P. & Jassal, M. Synthesis of Thermoresponsive Polymers for Drug Delivery.

- Held, D. Tips & Tricks GPC/SEC: Polydispersity — How Broad is Broad for Macromolecules? LCGC Europe29, 648-653 (2016).

- Lee, S. H. et al. pH-Responsive Polymer Nanoparticles for Drug Delivery. Accounts of Chemical Research52, 1521-1532 (2019).

- Kumar, A. et al. pH - Responsive Polymers and its Application in Drug Delivery System and Pharmaceutical Field. Research Journal of Pharmacy and Technology13, 3543-3549 (2020).

-

Torchilin, V. P. Redox-Responsive Drug Delivery Systems: A Chemical Perspective. Pharmaceutics14 , 1980 (2022). Available at: [Link]

-

Al-Ahmady, Z. S. & Kostarelos, K. Thermosensitive Polymers and Thermo-Responsive Liposomal Drug Delivery Systems. Pharmaceutics13 , 120 (2021). Available at: [Link]

-

Dolomite Microfluidics. Thermoresponsive Particles in Microfluidics – Materials for Precision Control. YouTube (2024). Available at: [Link]

-

Malvern Panalytical. 3 ways to analyze GPC/SEC data. Malvern Panalytical Blog (2023). Available at: [Link]